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Compound of Interest

4-(4-Methoxybenzyl)piperidine
Compound Name:

hydrochloride
CAS No.: 37581-27-4
Cat. No.: B1602459

Get Quote

Executive Summary

4-(4-Methoxybenzyl)piperidine hydrochloride (CAS: 37581-27-4) is a specialized
heterocyclic building block extensively utilized in medicinal chemistry.[1][2] It serves as a critical
pharmacophore in the development of NR2B-selective NMDA receptor antagonists (such as
analogs of Ro 25-6981 and Ifenprodil) and various antifungal agents.[1] Structurally, it consists
of a piperidine ring substituted at the C4 position with a para-methoxybenzyl group, stabilized
as a hydrochloride salt.[2] This guide provides a comprehensive technical analysis of its
molecular architecture, spectroscopic characteristics, synthetic pathways, and applications in
drug discovery.[3]

Chemical Identity & Physicochemical Profile[1][2][4]
[516][7][8]

The compound is an off-white crystalline solid characterized by a piperidine core acting as a
secondary amine, which is protonated in the hydrochloride salt form to enhance water solubility
and stability.[1]
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Specification

IUPAC Name

4-[(4-Methoxyphenyl)methyl]piperidine
hydrochloride

Common Name

4-(4-Methoxybenzyl)piperidine HCI

CAS Number 37581-27-4
C
H
Molecular Formula
NO
HCI
Molecular Weight 241.76 g/mol
Melting Point 172-176 °C
- Soluble in water, methanol, DMSO; sparingly
Solubility ]
soluble in non-polar solvents.[1]
pKa (Calc) ~10.5 (Piperidine NH)
LogP (Calc) ~2.5 (Free base)

Structural Architecture & Conformation

The molecule can be segmented into three distinct structural domains, each contributing

specific steric and electronic properties to ligand-receptor interactions.[1]

Domain Analysis[1]

e The Piperidine Head (Cationic Center):

o In the HCI salt form, the secondary nitrogen is protonated (

), serving as a hydrogen bond donor and an ionic anchor point.
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o Conformation: The piperidine ring predominantly adopts a chair conformation.[1] The bulky
4-methoxybenzyl substituent prefers the equatorial position to minimize 1,3-diaxial
interactions, stabilizing the molecule.[1]

e The Methylene Linker:
o Asingle

carbon bridge connects the piperidine C4 to the aromatic ring.[1] This provides rotational
freedom, allowing the aromatic "tail" to orient itself within hydrophobic pockets of target
proteins (e.g., the GIUN2B subunit allosteric site).

e The Anisole Tail (Hydrophobic/Electronic):

o The para-methoxy group acts as a weak hydrogen bond acceptor and an electron-
donating group (EDG), increasing the electron density of the phenyl ring.[1] This feature is
often exploited to optimize

stacking interactions.[1]

Structural Connectivity Diagram

The following diagram illustrates the connectivity and functional domains of the molecule.

Pharmacophore Features

Piperidine Ring
(Chair Conformation)
Secondary Amine (HCI)
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(-OCH3)
H-Bond Acceptor

C4 Attachment Methylene Bridge Rotatable Bond Phenyl Ring Para-Substitution
(-CH2-) (Hydrophobic)
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Figure 1: Structural connectivity and pharmacophoric domains of 4-(4-
Methoxybenzyl)piperidine HCI.[1][4][5][6]
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Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
(MS).[1] The following data represents the expected spectral signature for the hydrochloride
salt in Deuterated Chloroform (

) or Methanol-

Proton NMR ( H NMR)
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Mass Spectrometry (LC-MS)

 lonization Mode: ESI+ (Electrospray lonization, Positive mode)

e Molecular lon (
):
206.15 (Calculated for Free Base
)[1]

o Fragmentation: Loss of methoxybenzyl group or piperidine ring fragmentation may occur at
higher collision energies.[1]

Synthetic Pathways[1][11]

The synthesis of 4-(4-Methoxybenzyl)piperidine typically follows a Convergent Strategy,
coupling the aromatic tail with the heterocyclic core.[1] The most robust industrial route involves
Friedel-Crafts acylation followed by reduction.[1]

Primary Synthetic Route (Acylation-Reduction)

This protocol ensures high regioselectivity and yield.[1]

o Acylation: Isonipecotic acid chloride (N-protected, e.g., N-acetyl or N-tosyl) reacts with
Anisole (methoxybenzene) using

as a catalyst.[1] The methoxy group directs the acyl group to the para position.[1]

e Reduction: The resulting ketone is reduced to a methylene group.[1] Methods include:
o Wolff-Kishner Reduction: Hydrazine/KOH (requires robust conditions).[1]
o Clemmensen Reduction: Zn(Hg)/HCI.[1]
o Catalytic Hydrogenation:

, Pd/C (often reduces the ketone to alcohol, requiring further reduction).
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o Triethylsilane/TFA: lonic hydrogenation (mild and selective).[1]

o Deprotection & Salt Formation: The N-protecting group is removed (hydrolysis), and the free
base is treated with anhydrous HCI in diethyl ether or dioxane to precipitate the
hydrochloride salt.[1]

Synthesis Workflow Diagram

Anisole

N-Acetyl Isonipecoyl Chloride (Methoxybenzene)

Friedel-Crafts Acylation /Friedel-Crafts Acylation
(AICI3, DCM) (AICI3, DCM)

Intermediate Ketone
(4-(4-methoxybenzoyl)piperidine deriv.)

Carbonyl Reduction
(Et3SiH/TFA or Wolff-Kishner)
+ N-Deprotection

4-(4-Methoxybenzyl)piperidine
(Free Base)

Salt Formation
(HCl/Dioxane)

4-(4-Methoxybenzyl)piperidine HCI

Click to download full resolution via product page
Figure 2: Standard synthetic pathway via Friedel-Crafts acylation and reduction.[1][5]

Applications in Drug Discovery[2][3][4][5][7]

This compound is a "privileged scaffold" in medicinal chemistry, particularly for targeting G-
Protein Coupled Receptors (GPCRs) and lon Channels.[1]

NR2B-Selective NMDA Antagonists
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The 4-benzylpiperidine moiety is the structural core of Ifenprodil and Ro 25-6981, which are
potent antagonists of the GIuN2B subunit of the NMDA receptor.

e Mechanism: These antagonists bind to the amino-terminal domain (ATD) of the GIuN2B
subunit.[1]

» Role of the Scaffold: The piperidine nitrogen interacts with an aspartate residue (e.g., Asp82)
in the binding pocket, while the benzyl tail extends into a hydrophobic cleft. The para-
methoxy group in this specific compound can mimic the phenol of Ifenprodil (as a prodrug or
metabolic probe) or probe the steric limit of the pocket.

Antifungal Research

Derivatives of 4-benzylpiperidine have shown activity in inhibiting ergosterol biosynthesis
pathways in Candida species, often serving as linkers in complex azole antifungals.[1]

Sigma Receptor Ligands

The 4-benzylpiperidine motif is also highly relevant in the design of Sigma-1 (

) receptor ligands, investigated for neuroprotective and antipsychotic properties.

Safety & Handling Protocols

As a research chemical, strict adherence to safety protocols is mandatory.[1]
o Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
e Handling:

o Use in a fume hood to avoid inhalation of dust.[1]

o Wear nitrile gloves and safety goggles.[1]

o Storage: Hygroscopic. Store at 2—8°C under inert atmosphere (Argon/Nitrogen) to prevent
moisture absorption which can degrade the crystal lattice or lead to clumping.[1]

 Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Structural Analysis of 4-(4-
Methoxybenzyl)piperidine Hydrochloride[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1602459/docs#technical-guide-structural-analysis-of-
4-4-methoxybenzyl-piperidine-hydrochloride-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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